(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone
Description
Properties
IUPAC Name |
(5-nitrofuran-2-yl)-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N8O4/c28-19(14-6-7-15(31-14)27(29)30)25-10-8-24(9-11-25)17-16-18(21-12-20-17)26(23-22-16)13-4-2-1-3-5-13/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMMSAWKURZSKJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C5=CC=C(O5)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N8O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone is a hybrid molecule that combines a nitrofuran moiety with a triazolopyrimidine and piperazine structure. This combination suggests potential biological activities, particularly in antimicrobial and anticancer applications. The following sections detail the biological activities associated with this compound based on available research findings.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C19H16N8O4 |
| Molecular Weight | 396.38 g/mol |
Antimicrobial Activity
Research indicates that compounds containing nitrofuran and triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of triazolopyrimidines have shown effectiveness against various bacterial strains. In a study evaluating similar compounds, it was found that certain triazole derivatives demonstrated potent activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli .
Case Study : A related compound was tested for its Minimum Inhibitory Concentration (MIC) against Bacillus subtilis and Candida albicans, yielding MIC values in the range of 4.51–4.60 mM . Given the structural similarities, it is plausible that the compound may exhibit comparable antimicrobial efficacy.
Anticancer Activity
Pyrimidine derivatives have been extensively researched for their anticancer properties. The compound's structure suggests potential interactions with cellular pathways involved in cancer proliferation. Studies have shown that triazole-containing compounds can inhibit cell proliferation in various cancer cell lines . For example, a study on pyrimidine nucleosides demonstrated significant inhibition of cell migration and invasion in carcinoma cell lines .
Table: Summary of Anticancer Activities of Related Compounds
The biological activity of the compound may be attributed to several mechanisms:
- Inhibition of Nucleotide Synthesis : Compounds targeting nucleotide biosynthesis pathways have shown promise in anticancer therapies by disrupting cellular replication processes .
- Reactive Oxygen Species (ROS) Generation : Nitrofuran derivatives are known to generate ROS, leading to oxidative stress in microbial cells, which can result in cell death .
- Enzyme Inhibition : The presence of the piperazine moiety may facilitate interactions with various enzymes involved in cellular signaling pathways relevant to cancer progression.
Scientific Research Applications
Synthesis of the Compound
The synthesis of this compound typically involves the reaction of 5-nitrofuran derivatives with piperazine and triazole moieties. The synthetic pathways often utilize various reagents and conditions to ensure high yields and purity. For instance, the introduction of the triazole ring enhances the compound's biological profile by providing a robust scaffold for further modifications.
Antimicrobial Activity
Research has demonstrated that derivatives of nitrofuran compounds exhibit significant antimicrobial properties. For example, studies have shown that compounds similar to (5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone possess potent activity against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa .
A specific study reported the synthesis of a related compound that demonstrated superior antimicrobial efficacy compared to standard antibiotics, with minimum inhibitory concentrations (MICs) significantly lower than those of conventional treatments .
Antifungal Properties
In addition to antibacterial effects, this class of compounds has been evaluated for antifungal activity. For instance, compounds derived from 5-nitrofuran have shown effectiveness against fungal pathogens like Candida albicans . The mechanism is believed to involve disruption of fungal cell wall synthesis or function.
Antileishmanial Activity
Another promising application is in the treatment of leishmaniasis. A series of (5-nitrofuran-2-yl) derivatives have been synthesized and tested for their anti-leishmanial properties. The results indicated that certain derivatives exhibited significant activity against Leishmania species, highlighting their potential as therapeutic agents in parasitic infections .
Study on Antimicrobial Efficacy
A comprehensive study involved synthesizing a new series of 5-(1H-tetrazole-1-yl-methyl)-4H-1,2,4-triazole derivatives incorporating nitrofuran moieties. The results showed that these compounds had excellent antimicrobial and antifungal activities, surpassing standard drugs in efficacy against several pathogens .
Leishmanicidal Activity Research
In another research effort focusing on leishmaniasis, a series of (5-nitrofuran-2-yl)-thiadiazole derivatives were synthesized and screened for biological activity. The findings indicated that some derivatives had promising anti-leishmanial effects, suggesting that modifications to the nitrofuran structure can enhance therapeutic potential .
Data Summary Table
| Property | Value |
|---|---|
| Antimicrobial Activity | Effective against Staphylococcus aureus, E. coli, Pseudomonas aeruginosa |
| Antifungal Activity | Active against Candida albicans |
| Antileishmanial Activity | Significant effects on Leishmania species |
Comparison with Similar Compounds
Key Structural Analogs
The following analogs share the triazolopyrimidine-piperazine-methanone framework but differ in substituents:
Substituent Effects on Bioactivity
- In contrast, the trifluoromethyl group in []’s compound provides steric bulk and electron withdrawal without generating reactive intermediates, favoring stable target binding .
Aromatic Ring Modifications :
- Methanone/Acetyl Tail: The 5-nitrofuran tail in the target compound may confer antimicrobial activity, as seen in nitrofuran derivatives like nitrofurantoin .
Anticancer Potential
- The triazolopyrimidine core in all three compounds suggests kinase inhibition (e.g., Aurora kinases), but the nitro group in the target compound may additionally induce ferroptosis, a mechanism highlighted in oral squamous cell carcinoma (OSCC) studies .
- Selectivity : The higher lipophilicity of []’s compound could favor blood-brain barrier penetration, while the target compound’s nitro group might limit systemic use due to toxicity risks .
Antimicrobial Activity
- Nitrofuran derivatives are historically used against Gram-negative bacteria and parasites. The target compound’s nitrofuran moiety may retain this activity, whereas []’s methoxyphenoxy group lacks such redox-driven cytotoxicity .
Q & A
Q. What analytical techniques are recommended to confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Use - and -NMR to confirm structural integrity, focusing on characteristic peaks for the triazolo-pyrimidine (δ 8.5–9.0 ppm for aromatic protons) and nitrofuran (δ 7.5–8.0 ppm) moieties .
- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase HPLC with UV detection (e.g., 254 nm) to assess purity. Use C18 columns and gradients of acetonitrile/water with 0.1% formic acid for optimal separation .
- X-ray Crystallography : For unambiguous structural confirmation, crystallize the compound and analyze diffraction patterns, as demonstrated for analogous furan-pyrimidine hybrids .
Q. How can researchers optimize the synthetic yield of this compound?
Methodological Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize reaction parameters (e.g., temperature, solvent ratio, catalyst loading). For example, microwave-assisted synthesis can reduce reaction time and improve yield compared to conventional methods .
- Purification Strategies : Use column chromatography with silica gel and ethyl acetate/hexane gradients, or recrystallization from ethanol/water mixtures, to isolate the compound with >95% purity .
Q. What storage conditions ensure the compound’s stability?
Methodological Answer:
- Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent nitro group degradation or photochemical reactions. Stability tests via accelerated degradation studies (40°C/75% RH for 4 weeks) can validate storage protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
Methodological Answer:
- Analog Synthesis : Modify the phenyl group on the triazolo-pyrimidine core or the piperazine linker to assess impact on bioactivity. For example, substituting phenyl with chlorophenyl increased enzyme inhibition in related compounds .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization or calorimetry. Compare IC values to establish SAR trends .
Q. What computational methods predict binding affinity to target proteins?
Methodological Answer:
- Molecular Docking : Use software like AutoDock Vina with the compound’s SMILES notation (e.g.,
O=C(c1ccco1)N1CCN(c2cc(C(F)(F)F)ncn2)CC1) to model interactions with active sites. Validate predictions with MD simulations (GROMACS) . - QSAR Modeling : Develop quantitative models using descriptors like logP, polar surface area, and H-bond donors to correlate structural features with activity .
Q. How can contradictory bioactivity data across assays be resolved?
Methodological Answer:
- Assay Standardization : Control variables like cell line selection (e.g., HeLa vs. HEK293), compound concentration, and incubation time. For example, cytotoxicity in cancer cells may vary due to differential expression of target proteins .
- Orthogonal Assays : Validate results using complementary methods (e.g., Western blotting for protein expression alongside enzymatic assays) .
Q. What advanced purification methods address synthetic byproducts?
Methodological Answer:
- Preparative HPLC : Use C18 columns with isocratic elution (acetonitrile/water + 0.1% TFA) to separate regioisomers or piperazine-linked impurities .
- Countercurrent Chromatography : For scale-up, employ solvent systems like hexane/ethyl acetate/methanol/water to isolate the compound from polar byproducts .
Q. How can reaction mechanisms for triazolo-pyrimidine formation be elucidated?
Methodological Answer:
- Kinetic Studies : Monitor intermediate formation via in-situ IR or LC-MS. For example, track the cyclization of nitrofuran precursors to triazolo-pyrimidine under acidic conditions .
- Isotopic Labeling : Use -labeled reagents to confirm the origin of nitrogen atoms in the triazole ring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
